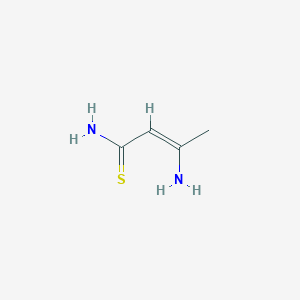![molecular formula C12H15F3N2 B6149826 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine CAS No. 1282046-80-3](/img/no-structure.png)
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Trifluoromethyl)phenyl)piperidin-3-amine, also known as TFPA, is a synthetic organic compound that has recently become popular in scientific research applications. It is an amine-based compound that has a wide range of applications in laboratory experiments due to its unique properties. TFPA is used in the synthesis of various compounds, as well as for its biochemical and physiological effects.
科学的研究の応用
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been used in a variety of scientific research applications, including drug metabolism, enzyme inhibition, and molecular imaging. In drug metabolism, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been used to study the metabolism of drugs in the body and to identify metabolic pathways that are involved in drug metabolism. In enzyme inhibition, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been used to study the inhibition of enzymes involved in various biochemical processes. Additionally, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been used in molecular imaging to study the structure and dynamics of molecules in living systems.
作用機序
The mechanism of action of 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine is not fully understood. However, it is believed that 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine interacts with certain biological receptors and enzymes, leading to the inhibition of certain biochemical processes. Additionally, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been shown to interfere with the metabolism of certain drugs, leading to the inhibition of drug metabolism.
Biochemical and Physiological Effects
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been shown to inhibit the metabolism of certain drugs, leading to the inhibition of drug metabolism. Additionally, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has been shown to inhibit the activity of certain enzymes, leading to the inhibition of biochemical processes. 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has also been shown to interfere with the structure and dynamics of molecules in living systems.
実験室実験の利点と制限
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine has several advantages for laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms. Additionally, it is relatively stable in a variety of conditions and has a wide range of applications in scientific research. However, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine also has several limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, it can be toxic if ingested, so caution should be taken when handling and storing it.
将来の方向性
There are several potential future directions for the use of 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine in scientific research. One potential direction is to use 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine to study the metabolism of drugs in the body and to identify metabolic pathways that are involved in drug metabolism. Additionally, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine could be used to study the inhibition of enzymes involved in various biochemical processes. Additionally, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine could be used to study the structure and dynamics of molecules in living systems. Finally, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine could be used to study the effects of drugs on the body and to identify potential drug targets.
合成法
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine can be synthesized from a variety of starting materials, including 3-trifluoromethylphenylacetonitrile, piperidine, and trifluoroacetic acid. The synthesis process involves the reaction of these starting materials in an inert atmosphere at a temperature of 70-80°C. The reaction is carried out in anhydrous conditions and the reaction time is typically 1-2 hours. The resulting product is a white crystalline solid that can be further purified and isolated using standard techniques.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine involves the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine followed by reduction of the resulting imine to the amine.", "Starting Materials": [ "3-(trifluoromethyl)benzaldehyde", "piperidine", "reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: 3-(trifluoromethyl)benzaldehyde is reacted with piperidine in the presence of a suitable solvent (e.g. ethanol) and a catalyst (e.g. p-toluenesulfonic acid) to form the corresponding imine.", "Step 2: The resulting imine is then reduced to the amine using a reducing agent such as sodium borohydride.", "Step 3: The product, 1-[3-(trifluoromethyl)phenyl]piperidin-3-amine, is isolated and purified using standard techniques such as column chromatography." ] } | |
CAS番号 |
1282046-80-3 |
製品名 |
1-[3-(trifluoromethyl)phenyl]piperidin-3-amine |
分子式 |
C12H15F3N2 |
分子量 |
244.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



